molecular formula C10H9NO B1316467 8-Methylquinolin-4(1H)-one CAS No. 23432-44-2

8-Methylquinolin-4(1H)-one

Cat. No. B1316467
CAS RN: 23432-44-2
M. Wt: 159.18 g/mol
InChI Key: HTISUYZVEWQIMP-UHFFFAOYSA-N
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Description

8-Methylquinolin-4(1H)-one is a heterocyclic compound . It is also known as o-Toluquinoline . Its empirical formula is C10H9N .


Molecular Structure Analysis

The molecular structure of 8-Methylquinolin-4(1H)-one consists of a quinoline core with a methyl group attached to the 8th carbon . The molecular weight is 143.19 .


Physical And Chemical Properties Analysis

8-Methylquinolin-4(1H)-one is a liquid at room temperature . It has a refractive index of 1.614 , a boiling point of 143 °C/34 mmHg , and a density of 1.052 g/mL at 25 °C .

Scientific Research Applications

Antibacterial and Antitubercular Activity

Quinoline compounds, including 8-Methylquinolin-4(1H)-one, have been found to possess a wide variety of biological activities, including antibacterial and antitubercular potential . For instance, quinoline hydrazone derivatives have been designed, synthesized, characterized, and evaluated for their antibacterial activity and antitubercular potential against Mtb WT H37Rv . These compounds were found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus .

Anti-Inflammatory Activity

Quinoline compounds are known to exhibit anti-inflammatory properties . This makes them valuable in the development of drugs for the treatment of various inflammatory diseases.

Anticancer Activity

Quinoline compounds have been found to exhibit anticancer properties . This makes them potential candidates for the development of novel anticancer drugs.

Antihypertensive Activity

Quinoline compounds have been found to exhibit antihypertensive properties . This makes them potential candidates for the development of drugs for the treatment of hypertension.

Anti-Influenza Virus Agents

A series of 4-[(quinolin-4-yl)amino]benzamide derivatives, which include 8-Methylquinolin-4(1H)-one, have been designed and synthesized as novel anti-influenza agents . These compounds have demonstrated significant anti-influenza virus activity against different influenza virus strains .

Anti-Malarial Activity

Quinoline compounds have been found to exhibit anti-malarial properties . This makes them potential candidates for the development of drugs for the treatment of malaria.

Safety And Hazards

8-Methylquinolin-4(1H)-one is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It has a flash point of 105 °C .

properties

IUPAC Name

8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTISUYZVEWQIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510356
Record name 8-Methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylquinolin-4(1H)-one

CAS RN

23432-44-2
Record name 8-Methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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